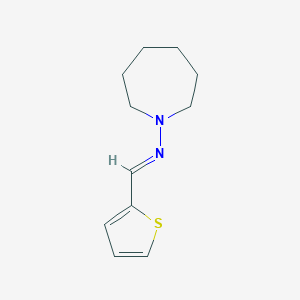
Hexahydro-1-(2-thenylideneamino)azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexahydro-1-(2-thenylideneamino)azepine, also known as TTA-1, is a synthetic compound that has been extensively studied for its various biochemical and physiological effects. TTA-1 is a potent inhibitor of the enzyme transglutaminase 2 (TG2) and has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
作用機序
Hexahydro-1-(2-thenylideneamino)azepine exerts its effects by inhibiting the enzyme TG2, which is involved in various cellular processes, including cell adhesion, migration, and apoptosis. By inhibiting TG2, Hexahydro-1-(2-thenylideneamino)azepine can modulate various signaling pathways, including the NF-κB and JNK pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Hexahydro-1-(2-thenylideneamino)azepine has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis, and protecting against neuronal damage. In cancer, Hexahydro-1-(2-thenylideneamino)azepine has been shown to inhibit tumor growth by inducing apoptosis and reducing cell proliferation. In neurodegenerative disorders, Hexahydro-1-(2-thenylideneamino)azepine has been shown to protect against neuronal damage by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of Hexahydro-1-(2-thenylideneamino)azepine is its potent inhibitory activity against TG2, which makes it a useful tool for studying the role of TG2 in various cellular processes. However, one limitation is its relatively low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on Hexahydro-1-(2-thenylideneamino)azepine. One area is the development of more potent and selective TG2 inhibitors that can be used for therapeutic purposes. Another area is the investigation of the role of TG2 in various diseases, including cancer and neurodegenerative disorders. Finally, the development of new formulations and delivery systems for Hexahydro-1-(2-thenylideneamino)azepine could improve its solubility and bioavailability, making it a more effective therapeutic agent.
合成法
Hexahydro-1-(2-thenylideneamino)azepine can be synthesized via a multistep process involving the reaction of 2-thenylamine with cyclohexanone. The final step involves the formation of a Schiff base by reacting the resulting cyclohexanone derivative with 2-thenylamine. The compound can be purified using various chromatographic techniques.
科学的研究の応用
Hexahydro-1-(2-thenylideneamino)azepine has been extensively studied for its potential therapeutic applications in various diseases. In cancer, Hexahydro-1-(2-thenylideneamino)azepine has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In neurodegenerative disorders, Hexahydro-1-(2-thenylideneamino)azepine has been shown to protect against neuronal damage and improve cognitive function. Inflammation is another area where Hexahydro-1-(2-thenylideneamino)azepine has shown promise, with studies demonstrating its ability to reduce inflammation and oxidative stress.
特性
CAS番号 |
16987-36-3 |
|---|---|
分子式 |
C11H16N2S |
分子量 |
208.33 g/mol |
IUPAC名 |
(E)-N-(azepan-1-yl)-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C11H16N2S/c1-2-4-8-13(7-3-1)12-10-11-6-5-9-14-11/h5-6,9-10H,1-4,7-8H2/b12-10+ |
InChIキー |
FRPQKUWSXLTFKR-ZRDIBKRKSA-N |
異性体SMILES |
C1CCCN(CC1)/N=C/C2=CC=CS2 |
SMILES |
C1CCCN(CC1)N=CC2=CC=CS2 |
正規SMILES |
C1CCCN(CC1)N=CC2=CC=CS2 |
その他のCAS番号 |
16987-36-3 |
同義語 |
Hexahydro-1-(2-thenylideneamino)-1H-azepine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



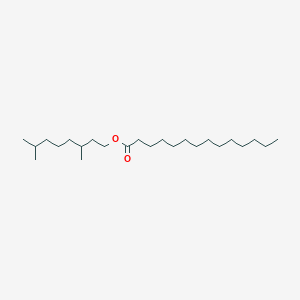
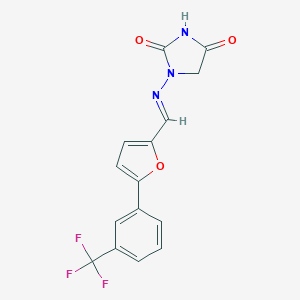
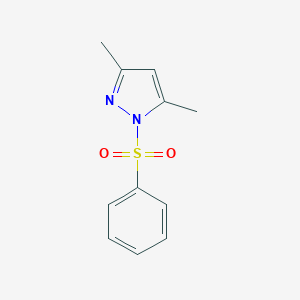
![(2S,3S,4R,8S,9S)-2-Formyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid](/img/structure/B231944.png)
![Methyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B231945.png)
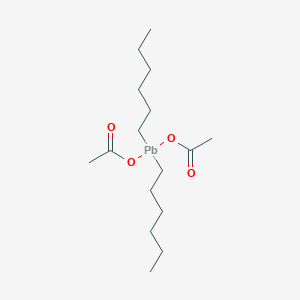
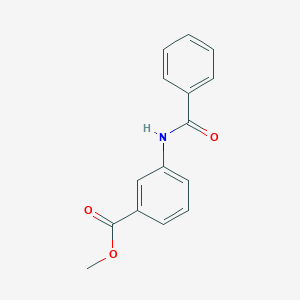
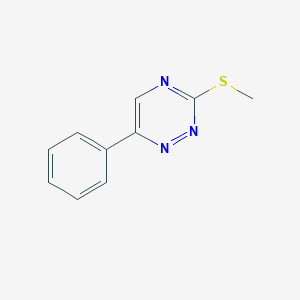
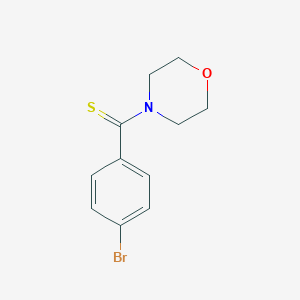
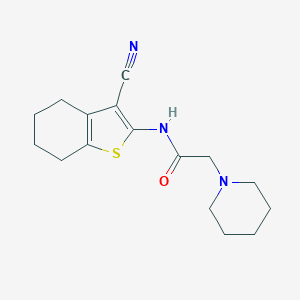
![(2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one](/img/structure/B231976.png)
![5-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B231977.png)
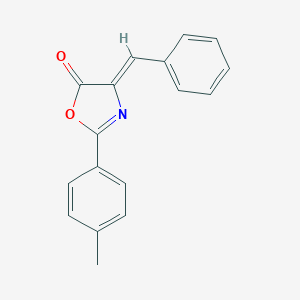
![2-[3-(Trifluoromethyl)anilino]benzamide](/img/structure/B231983.png)